Pyrazolopyridines and pyrazolo[3,4-b]pyridines are classes of heterocyclic compounds that have shown promising biological activities, including anticancer properties [, ]. These compounds can be considered as scaffolds for the development of new drugs and therapeutic agents.
A common approach for synthesizing pyrazolo[3,4-b]pyridines involves a multicomponent reaction (MCR) strategy. One such method involves reacting phenyl/benzothiazolylhydrazine with 3-oxo-3-arylpropanenitrile and 1,3-diketones []. This reaction can be carried out under solvent-free conditions or in various solvents.
The synthesis of other pyrazolopyridine derivatives has also been reported [], though specific details were not provided in the abstract.
Molecular docking studies suggest that certain pyrazolo[3,4-b]pyridine derivatives, particularly those with a benzothiazolyl substituent, exhibit anti-cancer activity by binding to the active site of the Aurora-A kinase enzyme []. This enzyme plays a crucial role in cell division, and its inhibition can lead to cell death.
The mechanism of action for other pyrazolopyridine derivatives with antiproliferative activity was not specified [].
Both pyrazolo[3,4-b]pyridines and other pyrazolopyridine derivatives have shown potential as anticancer agents [, ]. Specifically, certain non-fluorinated 1-(benzothiazolyl)pyrazolo[3,4-b]pyridine derivatives exhibited promising cytotoxicity against NALM-6, SB-ALL (leukemia), and MCF-7 (breast cancer) cell lines [].
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2